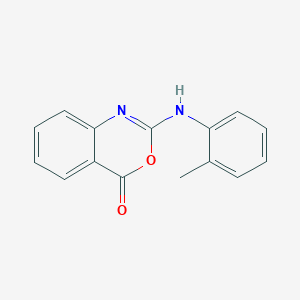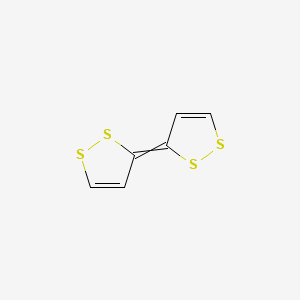![molecular formula C11H9F3O2 B14408772 4-[3-(Trifluoromethyl)phenyl]but-3-enoic acid CAS No. 84299-68-3](/img/structure/B14408772.png)
4-[3-(Trifluoromethyl)phenyl]but-3-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(Trifluoromethyl)phenyl]but-3-enoic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a butenoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Trifluoromethyl)phenyl]but-3-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(trifluoromethyl)benzaldehyde and ethyl acrylate.
Reaction Conditions: The key step involves a Knoevenagel condensation reaction between 3-(trifluoromethyl)benzaldehyde and ethyl acrylate in the presence of a base such as piperidine or pyridine. The reaction is typically carried out under reflux conditions.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-[3-(Trifluoromethyl)phenyl]but-3-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond in the butenoic acid moiety to a single bond, forming saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the phenyl ring.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated derivatives.
Substitution: Formation of brominated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
4-[3-(Trifluoromethyl)phenyl]but-3-enoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including anti-inflammatory and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 4-[3-(Trifluoromethyl)phenyl]but-3-enoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory or cancer pathways.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, which is involved in inflammation and cancer progression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(3,5-Bis-trifluoromethyl-phenyl)-but-3-enoic acid amide: Similar structure but with an amide group instead of a carboxylic acid.
4-(Trifluoromethyl)phenol: Contains a trifluoromethyl group attached to a phenol ring.
4-Methyl-3-(trifluoromethyl)phenyl isothiocyanate: Contains a trifluoromethyl group and an isothiocyanate group attached to a phenyl ring.
Uniqueness
4-[3-(Trifluoromethyl)phenyl]but-3-enoic acid is unique due to its combination of a trifluor
Eigenschaften
CAS-Nummer |
84299-68-3 |
|---|---|
Molekularformel |
C11H9F3O2 |
Molekulargewicht |
230.18 g/mol |
IUPAC-Name |
4-[3-(trifluoromethyl)phenyl]but-3-enoic acid |
InChI |
InChI=1S/C11H9F3O2/c12-11(13,14)9-5-1-3-8(7-9)4-2-6-10(15)16/h1-5,7H,6H2,(H,15,16) |
InChI-Schlüssel |
BESPBHCDFBAZRQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C=CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


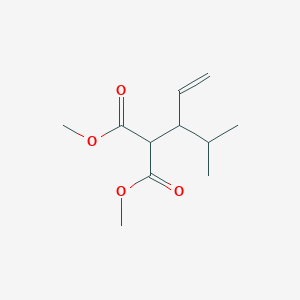

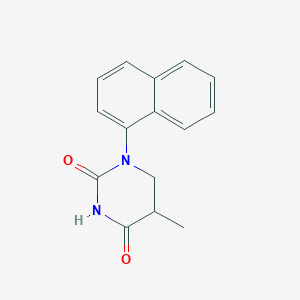

![2-[4-(Phenylacetyl)phenoxy]ethyl 2-methylprop-2-enoate](/img/structure/B14408704.png)
![Ethyl [methyl(phenyl)sulfamoyl]acetate](/img/structure/B14408721.png)
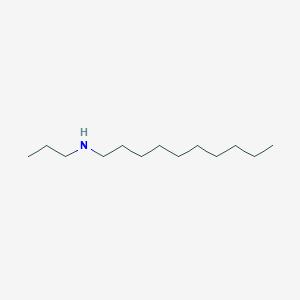
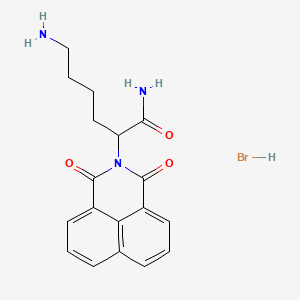
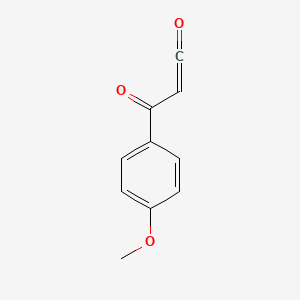
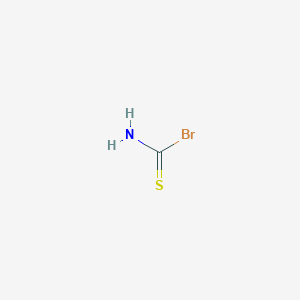
![1,1-Dimethyldispiro[2.2.5~6~.2~3~]trideca-4,12-diene](/img/structure/B14408756.png)
